molecular formula C15H17N3O3S2 B2466450 Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-97-1

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2466450
M. Wt: 351.44
InChI Key: BSFMQEPMVIHJOW-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . The process involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions to yield derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide. Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .


Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar thiazole derivatives include the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide, cyclization with thiourea, and further reaction with ethyl 2-cyano-3,3-bis(methylthio)acrylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has explored various synthetic pathways and chemical transformations involving thiazole derivatives. For example, studies have detailed the synthesis of thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, utilizing reagents such as ethyl chloroformate and DMF for ring closure and subsequent derivatization processes to produce compounds with specific biological activities (El-Bayouki & Basyouni, 1988). Furthermore, the preparation of thiazoles and selenazoles as antitumor and antifilarial agents highlights the versatility of thiazole-based compounds in synthesizing active biological agents (Kumar et al., 1993).

Biological Activities and Potential Applications

The research into thiazole derivatives extends into evaluating their biological activities, including antimitotic, antimicrobial, and antifilarial effects. For instance, certain thiazole derivatives have demonstrated significant activity against leukemia cells and in vivo antifilarial activity, indicating their potential as therapeutic agents (Kumar et al., 1993). Other studies have focused on the antimicrobial properties of thiazole-based compounds, showing effectiveness against various bacterial and fungal strains, suggesting their application in developing new antimicrobial agents (Youssef et al., 2011).

Future Directions

Thiazole derivatives hold promise for the development of new antimicrobial and anticancer agents . Further optimization and study of these compounds could lead to the discovery of effective new drugs .

properties

IUPAC Name

ethyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)22-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMQEPMVIHJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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